molecular formula C17H20ClN5O B3005146 1-(2-Chlorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea CAS No. 1798524-05-6

1-(2-Chlorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea

Cat. No. B3005146
CAS RN: 1798524-05-6
M. Wt: 345.83
InChI Key: BNOPRUQWMIWZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-Chlorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological activities. Although the exact compound is not described in the provided papers, similar structures have been synthesized and studied for their biological effects and molecular properties.

Synthesis Analysis

The synthesis of related compounds involves strategic chemical reactions that allow for the formation of complex structures. For instance, the synthesis of a related compound, 1-(3-Chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, was achieved through intraperitoneal administration in rats, and this compound was identified as a major urinary metabolite with hypocholesteremic effects . Another related compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, was synthesized using a Michael addition reaction, which is a method that could potentially be applied to the synthesis of 1-(2-Chlorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2-Chlorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea has been studied using techniques such as X-ray crystallography. These studies provide detailed information on the geometry and intermolecular interactions of the molecules. For example, X-ray analysis of the related compound revealed interactions such as C-H…O and C-H…Cl, which are significant for understanding the stability and reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be explored through various theoretical calculations, including density functional theory (DFT). These studies help in identifying the chemically reactive sites within the molecule and predicting its behavior in different chemical reactions. The related compound's reactivity descriptors were calculated, providing insights into its potential chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this class can be investigated through experimental and theoretical methods. Spectroscopic techniques like NMR and vibrational analysis, along with quantum chemical studies, offer a comprehensive understanding of the compound's properties. The related compound's calculated NMR chemical shift values and vibrational wavenumbers were in good agreement with experimental data, suggesting that similar methods could be used to analyze 1-(2-Chlorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea . Additionally, thermodynamic properties and electronic absorption spectra can be predicted to further understand the compound's behavior under different conditions .

properties

IUPAC Name

1-(2-chlorophenyl)-3-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c18-13-6-2-3-7-14(13)21-17(24)20-12-15-19-9-8-16(22-15)23-10-4-1-5-11-23/h2-3,6-9H,1,4-5,10-12H2,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOPRUQWMIWZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.